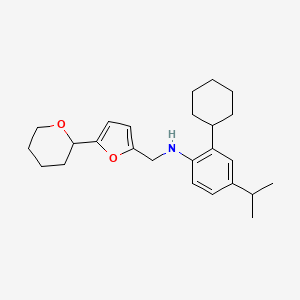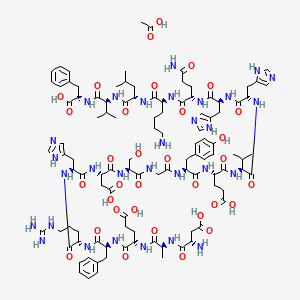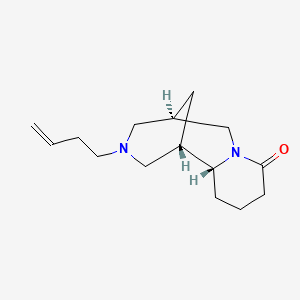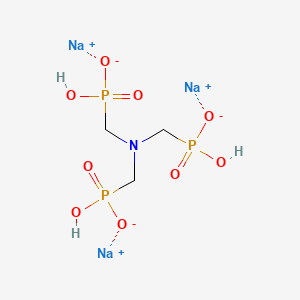
NTPO (trisodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NTPO trisodium, also known as Nitrilotris(methylenephosphonic acid), trisodium salt, is a chemical compound with the molecular formula C₃H₉NNa₃O₉P₃ and a molecular weight of 365.00 g/mol . It is primarily known for its role as a DNA damage inducer, causing genomic DNA damage and fragmentation, and activating ATR-mediated cell cycle checkpoints .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NTPO trisodium involves the reaction of nitrilotriacetic acid with formaldehyde and phosphorous acid under alkaline conditions. The reaction typically proceeds as follows:
Reactants: Nitrilotriacetic acid, formaldehyde, and phosphorous acid.
Conditions: Alkaline medium, typically using sodium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of NTPO trisodium.
Industrial Production Methods
Industrial production of NTPO trisodium follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilization of industrial reactors to mix and heat the reactants.
Purification: The product is purified through crystallization or other separation techniques to obtain high-purity NTPO trisodium.
Quality Control: Ensuring the product meets industry standards for purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
NTPO trisodium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although less commonly.
Substitution: NTPO trisodium can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonic acid derivatives, while substitution reactions can yield a variety of substituted phosphonic acids.
Applications De Recherche Scientifique
NTPO trisodium has a wide range of scientific research applications, including:
Mécanisme D'action
NTPO trisodium exerts its effects primarily through the induction of DNA damage. It causes genomic DNA fragmentation and activates ATR-mediated cell cycle checkpoints . The DNA damaging effects are abrogated by base excision repair (BER) but not nucleotide excision repair (NER) . This mechanism involves the activation of ATR and PARP1-mediated DNA damage responses, which play crucial roles in maintaining genomic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrilotriacetic Acid (NTA): A related compound with similar chelating properties but different applications.
Ethylenediaminetetraacetic Acid (EDTA): Another chelating agent widely used in various fields.
Diethylenetriaminepentaacetic Acid (DTPA): Similar in structure and function, used in medical and industrial applications.
Uniqueness of NTPO Trisodium
NTPO trisodium is unique due to its specific ability to induce DNA damage and activate ATR-mediated cell cycle checkpoints . This property makes it particularly valuable in scientific research related to DNA repair and cancer therapy .
Propriétés
Formule moléculaire |
C3H9NNa3O9P3 |
|---|---|
Poids moléculaire |
365.00 g/mol |
Nom IUPAC |
trisodium;[bis[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C3H12NO9P3.3Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
Clé InChI |
SOBHUZYZLFQYFK-UHFFFAOYSA-K |
SMILES canonique |
C(N(CP(=O)(O)[O-])CP(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
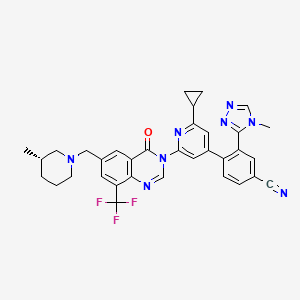
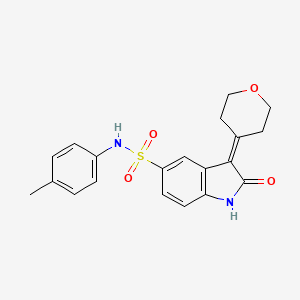
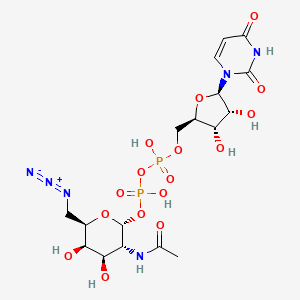

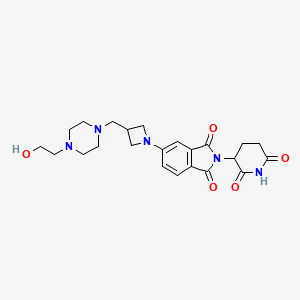
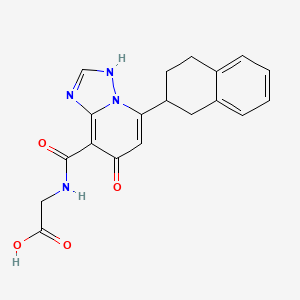
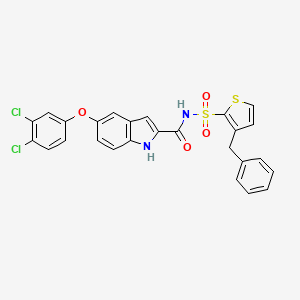
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)

